molecular formula C21H26N2O4 B12807443 10-Hydroxyheyneanine CAS No. 77795-14-3

10-Hydroxyheyneanine

Cat. No.: B12807443
CAS No.: 77795-14-3
M. Wt: 370.4 g/mol
InChI Key: IEUHGCGGKJVFFN-PXIICCPISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyheyneanine typically involves the isolation from natural sources, such as the leaves of Tabernaemontana species . The isolation process includes extraction with organic solvents followed by chromatographic techniques to purify the compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily obtained through natural extraction. advancements in synthetic organic chemistry may lead to more efficient synthetic routes in the future.

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxyheyneanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dihydroxylated products, while reduction can lead to the formation of reduced indole derivatives .

Scientific Research Applications

10-Hydroxyheyneanine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 10-Hydroxycoronaridine
  • Vobasine
  • Voacristine
  • 16-epi-isositsirikine
  • Apparicine
  • Tubotaiwine
  • Norfluorocurarine
  • Akuammicine

Comparison: 10-Hydroxyheyneanine is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to other similar compounds, it exhibits a higher degree of antioxidant and anti-inflammatory activities .

Properties

CAS No.

77795-14-3

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (1S,15R,17R,18S)-7-hydroxy-17-[(1S)-1-hydroxyethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-11(24)15-7-12-9-21(20(26)27-2)18-14(5-6-23(10-12)19(15)21)16-8-13(25)3-4-17(16)22-18/h3-4,8,11-12,15,19,22,24-25H,5-7,9-10H2,1-2H3/t11-,12+,15-,19-,21+/m0/s1

InChI Key

IEUHGCGGKJVFFN-PXIICCPISA-N

Isomeric SMILES

C[C@@H]([C@@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC)O

Canonical SMILES

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC)O

Origin of Product

United States

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